molecular formula C16H17N3O3 B2817004 N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide CAS No. 331637-36-6

N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No. B2817004
CAS RN: 331637-36-6
M. Wt: 299.33
InChI Key: GDZJDSVUKIRBQB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide, also known as EPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPO belongs to the family of oxamide derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Modulation of Genotoxicity

N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide, and its derivatives, have been studied for their ability to modulate genotoxicity. In a study involving ethoxyquin (EQ), derivatives of N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide were used as free radical scavengers to reduce DNA damage induced by EQ in human lymphocytes. This suggests their potential in mitigating DNA damage caused by oxidative stress (Skolimowski et al., 2010).

Crystal Structure Analysis

The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives has been extensively studied. For example, one study examined the crystallization of a specific N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the different spatial arrangements and orientations of the pyridine ring relative to the benzene ring. Such studies are crucial for understanding the molecular geometry and potential applications in various fields (Artheswari et al., 2019).

Anticancer Drug Development

N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide derivatives have been identified as potential anticancer drugs. For instance, certain derivatives have shown efficacy in inhibiting the Met kinase superfamily, demonstrating complete tumor stasis in gastric carcinoma models. This indicates their potential in developing new treatments for cancer (Schroeder et al., 2009).

Chemosensory Applications

Research has also been conducted on the chemosensory applications of N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide derivatives. One study described a fluorescent sensor based on a derivative, which showed high selectivity and sensitivity to zinc ions. This suggests potential applications in biochemical sensing and imaging (Li et al., 2014).

Synthesis Methods

Efficient synthesis methods for N-(pyridin-2-ylmethyl) derivatives have been developed, using techniques like water-promoted, palladium-catalyzed, microwave-assisted reactions. These methods offer improved yields and functional group compatibility, which is important for the efficient production of these compounds for various applications (Zhiyou et al., 2015).

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-14-5-3-13(4-6-14)19-16(21)15(20)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZJDSVUKIRBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323662
Record name N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide

CAS RN

331637-36-6
Record name N'-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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